molecular formula C₁₃H₁₈N₄O₃ B1145409 N-Benzoyl-D-arginine CAS No. 61088-55-9

N-Benzoyl-D-arginine

Cat. No.: B1145409
CAS No.: 61088-55-9
M. Wt: 278.31
InChI Key:
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Biochemical Analysis

Biochemical Properties

N-Benzoyl-D-arginine plays a crucial role in biochemical reactions, primarily as a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . When this compound is hydrolyzed by these enzymes, it releases a chromophore, which can be detected through colorimetric analysis . This interaction is essential for understanding the activity and specificity of these enzymes. The nature of these interactions involves the cleavage of the bond between the arginine and the benzoyl group, leading to the release of detectable products.

Molecular Mechanism

The mechanism of action of this compound involves its binding to the active site of proteolytic enzymes. This binding induces a conformational change in the enzyme, facilitating the cleavage of the bond between the arginine and the benzoyl group . The resulting products can then participate in further biochemical reactions or serve as indicators of enzyme activity. This process is essential for studying enzyme kinetics and for developing assays that measure enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under controlled conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to measure enzyme activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively serve as a substrate for enzymatic assays. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme function . These threshold effects are important for determining the appropriate dosage for experimental studies and for understanding the compound’s safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to proteolysis. It interacts with enzymes such as trypsin and amidase, which cleave the compound to release products that can be further metabolized . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of metabolic pathways and the role of proteolytic enzymes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where proteolytic enzymes are active . Understanding the transport and distribution of this compound is essential for studying its effects on cellular function and for developing targeted assays.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-D-arginine can be synthesized through the benzoylation of D-arginine. The reaction typically involves the use of benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out under controlled conditions to ensure the selective benzoylation of the α-amino group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale benzoylation reactions. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels. The compound is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-D-arginine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYYQCDERUOEFI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the D-isomer of benzoyl-arginine in protease research?

A1: While many proteases exhibit specificity for L-amino acids, some bacterial species possess enzymes capable of hydrolyzing D-amino acid-containing peptides . This unique characteristic led to the discovery of a hydrolase in Bacillus species, termed D-BAPAase, which specifically cleaves N-benzoyl-D-arginine-p-nitroanilide (D-BAPA). This substrate's hydrolysis serves as an indicator of D-BAPAase activity and allows researchers to differentiate between bacterial species based on their stereospecific enzyme activity .

Q2: How does benzoyl-D-arginine ethyl ester interact with papain, and what does this reveal about the enzyme's active site?

A2: Research on papain, a cysteine protease, revealed that benzoyl-D-arginine ethyl ester acts as a competitive inhibitor . Interestingly, the study found that the inhibitor's impact on papain's alkylation rate varied depending on the alkylating agent used. This observation led to the hypothesis that papain's active site possesses "nonproductive binding subsites." These subsites, distinct from the primary catalytic site, can bind substrates or inhibitors without leading to catalysis. The differential effects of benzoyl-D-arginine ethyl ester in the presence of different alkylating agents suggest that the inhibitor's binding mode might influence the accessibility of these nonproductive subsites, providing valuable insights into the complexity of enzyme-ligand interactions .

Q3: Beyond bacteria, are there other organisms where benzoyl-arginine derivatives have been used to study proteases?

A3: Yes, benzoyl-arginine derivatives have proven valuable in studying proteases in various organisms, including marine sponges. For instance, a heat-stable protease isolated from the marine sponge Geodia cydonium was found to degrade α-N-benzoyl-D-arginine p-nitroanilide (BAPNA) . Similarly, 2D zymography studies on G. cydonium and Suberites domuncula utilized BAPNA to quantify protease activity, further demonstrating the utility of benzoyl-arginine-based substrates in characterizing proteases from diverse biological sources .

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